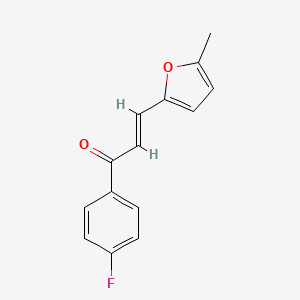
(E)-1-(4-fluorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(4-fluorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one, also known as 4-fluoro-2-methylfuran-3-prop-2-en-1-one, is a novel compound that has been studied for its potential applications in drug discovery and development. It is a heterocyclic compound containing both a phenyl and a furan ring, and has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects. This compound has been studied for its ability to interact with various receptors and enzymes, and its potential to be used as an inhibitor of specific proteins. In
Scientific Research Applications
Molecular Structure and Spectroscopy
- (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, a similar compound, has been synthesized and analyzed using IR and X-ray diffraction studies. Its vibrational wavenumbers were calculated, showing that the molecule is stabilized by hyper-conjugative interactions and charge delocalization, with significant first hyperpolarizability, indicating potential for nonlinear optical (NLO) applications (Najiya, Panicker, Sapnakumari, Narayana, Sarojini, & Van Alsenoy, 2014).
Crystallography and Solid-State Structure
- Another similar compound, (E)-3-(4-Fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one, displays specific planar configurations of its phenyl groups and is part of a crystal packing stabilized by intermolecular hydrogen bonding (Butcher, Jasinski, Yathirajan, Narayana, & Veena, 2007).
Photophysical Properties
- Chalcone derivatives exhibit solvatochromic effects on absorption and fluorescence spectra, indicating potential uses in molecular electronics and photonics due to their intramolecular charge transfer (ICT) interactions (Kumari, Varghese, George, & Sudhakar, 2017).
Biological Activity and Pharmaceutical Potential
- Various chalcone derivatives have demonstrated cytotoxic activities, suggesting potential applications in cancer research and therapy (Mokhtar, Jamalis, Bohari, Rosli, & Fun, 2016).
Quantum Chemical Analysis
- Detailed quantum chemical analyses on similar chalcone derivatives have been performed, providing insights into their spectral characteristics, biological activity, and potential efficiency in photovoltaic cells (Zaini, Arshad, Ibrahim, Che Khalib, & Zainuri, 2018).
properties
IUPAC Name |
(E)-1-(4-fluorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-10-2-7-13(17-10)8-9-14(16)11-3-5-12(15)6-4-11/h2-9H,1H3/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFPLTFZUCXEDH-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

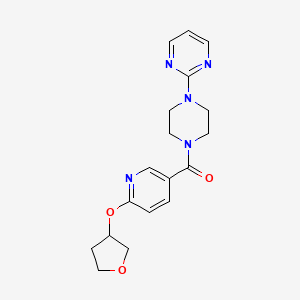
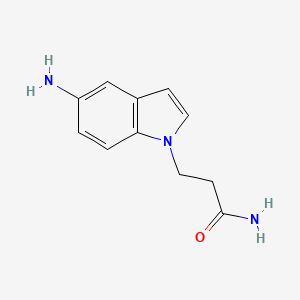
![3-cyclopropyl-4-methyl-1-[(oxolan-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2408053.png)
![N-(2-chlorobenzyl)-2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2408055.png)
![N-(1-cyanocyclohexyl)-2-{ethyl[3-(hydroxymethyl)phenyl]amino}-N-methylacetamide](/img/structure/B2408057.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2408058.png)

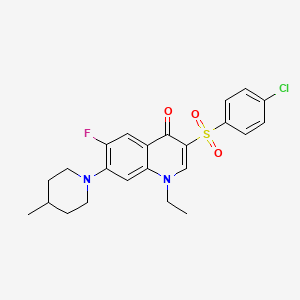
![5-amino-1-[(4-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)triazole-4-carboxamide](/img/structure/B2408062.png)
![4-{2-[1-(4-methylbenzoyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2408064.png)
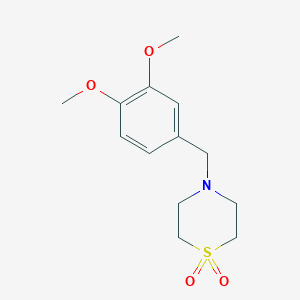
![N-[1-(2-Ethyl-3-oxo-4H-1,4-benzoxazin-7-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2408066.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2408068.png)
